molecular formula C12H17F2O4P B8050173 2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol

2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol

Cat. No.: B8050173
M. Wt: 294.23 g/mol
InChI Key: VHGLJPQOTSBATO-UHFFFAOYSA-N
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Description

2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol is an organophosphorus compound characterized by the presence of both diethoxyphosphoryl and difluoro groups attached to a phenylethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the CF2H group to various substrates . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted phenylethanol derivatives.

Scientific Research Applications

2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol involves its interaction with various molecular targets. The difluoroethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol is unique due to the presence of both diethoxyphosphoryl and difluoro groups, which confer distinct chemical and biological properties. Its ability to act as a hydrogen bond donor and its stability under various conditions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLJPQOTSBATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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